2-Bromo-1-(cyclohexyloxy)-4-methylbenzene

Organic Synthesis Medicinal Chemistry Quality Control

Secure this specific 1,2,4-trisubstituted bromobenzene to ensure reproducible cross-coupling results. Unlike generic regioisomers, this ortho-bromo/para-methyl pattern provides controlled steric and electronic effects critical for high-yielding Suzuki-Miyaura and Buchwald-Hartwig aminations. Its high clogP (5.2) makes it a superior fragment for CNS-penetrant kinase inhibitors. Eliminate early-stage phenol protection—this stable, pre-protected building block streamlines complex total synthesis. Verify regioisomeric identity by CAS 1036604-72-4 to avoid uncontrolled variables that compromise reaction kinetics and inflate development costs.

Molecular Formula C13H17BrO
Molecular Weight 269.18 g/mol
CAS No. 1036604-72-4
Cat. No. B1461235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(cyclohexyloxy)-4-methylbenzene
CAS1036604-72-4
Molecular FormulaC13H17BrO
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC2CCCCC2)Br
InChIInChI=1S/C13H17BrO/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3
InChIKeyBBADWXREUQFKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(cyclohexyloxy)-4-methylbenzene (CAS 1036604-72-4): Core Structural and Procurement Profile


2-Bromo-1-(cyclohexyloxy)-4-methylbenzene (CAS 1036604-72-4) is a brominated aromatic ether with the molecular formula C₁₃H₁₇BrO and a molecular weight of 269.18 g/mol . It belongs to the class of bromobenzenes and is characterized by a specific 1,2,4-trisubstitution pattern: a bromine atom at the 2-position, a cyclohexyloxy group at the 1-position, and a methyl group at the 4-position . As a specialized research chemical, it is primarily utilized as a building block in organic synthesis, medicinal chemistry, and materials science, where its distinct substitution pattern and steric bulk offer unique reactivity profiles compared to its regioisomers .

Why Generic 'Bromo-Cyclohexyloxy-Methylbenzene' Substitution Fails: The Criticality of Regioisomeric Identity for 1036604-72-4


In the family of bromo-cyclohexyloxy-methylbenzenes, regioisomers share the same molecular formula (C₁₃H₁₇BrO) and molecular weight (269.18 g/mol) but exhibit profoundly different chemical behaviors . The precise ortho/para relationship of substituents in 2-Bromo-1-(cyclohexyloxy)-4-methylbenzene (1036604-72-4) dictates its electronic environment and steric accessibility, which are critical for its performance in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. Simple substitution with a generic 'bromo-cyclohexyloxy-methylbenzene' from inventory—such as the 1,2,3- or 1,3,4-regioisomers—introduces uncontrolled variables in reaction kinetics, yield, and byproduct formation, thereby invalidating reproducible synthetic protocols and wasting valuable research resources .

Quantitative Differentiation Evidence: 2-Bromo-1-(cyclohexyloxy)-4-methylbenzene (CAS 1036604-72-4) vs. Regioisomeric and Structural Analogs


Regioisomeric Purity: 98% Certified Purity for CAS 1036604-72-4 Mitigates Risk of Cross-Contamination with 1,2,4-Regioisomers

Procurement of 2-Bromo-1-(cyclohexyloxy)-4-methylbenzene (CAS 1036604-72-4) with a certified purity of 98% (HPLC) from reputable vendors directly addresses the risk of regioisomeric contamination . In contrast, generic or lower-purity (e.g., 95%) sources of bromo-cyclohexyloxy-methylbenzenes may contain varying amounts of other regioisomers, such as 2-Bromo-4-(cyclohexyloxy)-1-methylbenzene (CAS 1369920-15-9) or 1-Bromo-4-(cyclohexyloxy)-2-methylbenzene (CAS 1369899-12-6), which can act as competitive inhibitors or lead to the formation of inseparable byproduct mixtures in subsequent reactions .

Organic Synthesis Medicinal Chemistry Quality Control

Enhanced Steric Bulk and Lipophilicity: Calculated clogP of 5.2 for CAS 1036604-72-4 vs. clogP 3.8 for 2-Bromo-4-methylanisole

The cyclohexyloxy group in 2-Bromo-1-(cyclohexyloxy)-4-methylbenzene imparts significantly greater lipophilicity compared to a methoxy analog. Calculated partition coefficient (clogP) for CAS 1036604-72-4 is 5.2, whereas the methoxy analog 2-Bromo-4-methylanisole (CAS 14804-31-0) has a clogP of 3.8 . This difference of +1.4 log units translates to a ~25-fold increase in lipophilicity, which can be advantageous for enhancing blood-brain barrier permeability or membrane partitioning in biological assays [1].

Medicinal Chemistry Drug Design Lipophilicity

Ortho-Bromo Activation for Cross-Coupling: CAS 1036604-72-4 Exhibits Distinct Steric Environment Compared to Para-Bromo Regioisomer CAS 1369920-15-9

The 2-bromo substituent in 2-Bromo-1-(cyclohexyloxy)-4-methylbenzene (CAS 1036604-72-4) is positioned ortho to the cyclohexyloxy group, creating a unique steric and electronic environment. This ortho-bromo arrangement is expected to exhibit different reactivity in palladium-catalyzed cross-couplings compared to the para-bromo regioisomer, 2-Bromo-4-(cyclohexyloxy)-1-methylbenzene (CAS 1369920-15-9). In analogous systems, ortho-substituted aryl bromides often require modified catalytic conditions (e.g., bulky phosphine ligands) due to increased steric hindrance, which can be leveraged for selective mono-functionalization in the presence of other reactive sites [1].

Organic Synthesis Catalysis C-C Bond Formation

Retention of the Cyclohexyl Ether Motif: CAS 1036604-72-4 Provides a Stable, Non-Phenolic Building Block

Unlike the parent phenol, 2-Bromo-4-methylphenol (CAS 6627-55-0), which has a free hydroxyl group (pKa ~10) and is prone to oxidation and undesired side reactions, 2-Bromo-1-(cyclohexyloxy)-4-methylbenzene features a stable cyclohexyl ether protecting group . This eliminates the need for an additional protection/deprotection sequence in synthetic routes where the phenol must remain masked, thereby reducing step count and improving overall yield. The cyclohexyl ether is significantly more stable to both acidic and basic conditions compared to a typical methyl ether (e.g., 2-Bromo-4-methylanisole), which can be cleaved by strong nucleophiles or Lewis acids [1].

Protecting Group Strategy Synthetic Efficiency Stability

Best-Fit Application Scenarios for 2-Bromo-1-(cyclohexyloxy)-4-methylbenzene (CAS 1036604-72-4)


Synthesis of Ortho-Substituted Biaryl Pharmacophores via Suzuki-Miyaura Coupling

Researchers developing ortho-substituted biaryl motifs for kinase inhibitors or GPCR ligands can leverage the ortho-bromo functionality of CAS 1036604-72-4 [1]. The steric bulk of the adjacent cyclohexyloxy group can be exploited with specialized catalytic systems (e.g., SPhos or XPhos ligands) to achieve high-yielding, selective cross-couplings while suppressing undesired homocoupling or dehalogenation [1].

Lipophilic Fragment in CNS Drug Discovery Programs

Medicinal chemists optimizing lead compounds for CNS penetration can utilize CAS 1036604-72-4 as a lipophilic building block. Its high clogP (5.2) and moderate molecular weight (269.18 g/mol) make it a suitable fragment for increasing membrane permeability and blood-brain barrier partitioning, as demonstrated by the +1.4 log unit difference compared to methoxy analogs .

Building Block for Advanced Liquid Crystal or OLED Materials

The cyclohexyl ring imparts rigidity and polarizability anisotropy, which are desirable properties for liquid crystalline or organic light-emitting diode (OLED) materials. The bromine atom serves as a versatile synthetic handle for further functionalization (e.g., via palladium catalysis) to install extended pi-conjugated systems, while the ortho-substitution pattern can influence molecular packing and phase transition temperatures [2].

A Stable, Protected Phenol Equivalent in Multi-Step Synthesis

In complex total synthesis where a phenol must be carried through multiple steps before final deprotection, CAS 1036604-72-4 offers a stable, pre-protected alternative to 2-Bromo-4-methylphenol. This eliminates an early-stage protection step and avoids the acid/base sensitivity of the free phenol, improving overall synthetic efficiency and yield [3].

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